molecular formula C19H19N3O2 B2555340 N-benzyl-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1116017-28-7

N-benzyl-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2555340
CAS No.: 1116017-28-7
M. Wt: 321.38
InChI Key: CRWPLCBELFXWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science Applications

Benzamide derivatives have been explored for their potential in material science, particularly in the synthesis of polymers with well-defined structures. One study highlighted the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity, demonstrating the utility of benzamide derivatives in creating block copolymers with controlled properties. Such materials could have applications in nanotechnology and materials engineering due to their structural precision and potential for forming supramolecular assemblies with unique physical characteristics (Yokozawa et al., 2002).

Biological Activity

Several studies have investigated the antimicrobial properties of benzamide derivatives, indicating their potential as lead compounds for the development of new antimicrobial agents. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showed potent antimicrobial activity, with some compounds outperforming reference drugs against pathogenic strains. This suggests benzamide derivatives could contribute to addressing challenges in treating bacterial and fungal infections (Bikobo et al., 2017).

Anticonvulsant Activity

Research into benzamide derivatives has also extended into pharmacology, with studies exploring their anticonvulsant activity. Modifications to the benzamide structure have led to compounds with varying degrees of efficacy in preventing convulsions, pointing to the therapeutic potential of these derivatives in treating neurological disorders (Clark & Davenport, 1987).

Chemical Synthesis and Catalysis

Benzamide derivatives serve as key intermediates in chemical synthesis, facilitating the development of novel synthetic methodologies. For instance, copper(ii)-mediated reactions have been used to synthesize secondary benzamides from primary amines and phenylacetic acids, showcasing the versatility of benzamide derivatives in organic synthesis and catalysis (Deng et al., 2018).

Properties

IUPAC Name

N-benzyl-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-17-21-16-11-7-6-10-15(16)19(22-17)24-13-18(23)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWPLCBELFXWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.